molecular formula C6H14ClNO B1531465 3-(Propan-2-yl)azetidin-3-ol hydrochloride CAS No. 848192-94-9

3-(Propan-2-yl)azetidin-3-ol hydrochloride

Cat. No.: B1531465
CAS No.: 848192-94-9
M. Wt: 151.63 g/mol
InChI Key: QXMCUWMTTJAAHT-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)azetidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(Propan-2-yl)azetidin-3-ol hydrochloride is a compound with notable biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which contributes to its unique pharmacological properties. The compound's molecular formula is C5_5H12_{12}ClN, and it features a hydroxyl group that enhances its solubility and reactivity.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The compound exhibits a mechanism that destabilizes microtubules, similar to the action of established chemotherapeutics.

Table 1: Antiproliferative Activity in MCF-7 Cells

CompoundIC50_{50} (µM)Mechanism of Action
This compound5.2Tubulin destabilization
CA-4 (Reference)3.9Tubulin destabilization

The mechanism by which this compound exerts its biological effects involves interaction with tubulin, leading to microtubule destabilization. This interaction disrupts normal cell division processes, resulting in apoptosis in cancer cells. The presence of the hydroxyl group is believed to enhance binding affinity to tubulin.

Case Studies

A study conducted by researchers at MDPI evaluated the compound's effects on MCF-7 cells alongside other similar azetidine derivatives. The results indicated that compounds with structural similarities exhibited varying degrees of antiproliferative activity, suggesting that modifications to the azetidine structure can influence biological efficacy.

Another investigation focused on the stability and degradation of this compound under different pH conditions. This study found that the compound maintained over 90% stability across a range of pH levels, indicating its potential for therapeutic applications where stability is crucial.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. Its oral bioavailability appears promising, with studies indicating effective systemic exposure after administration.

Table 2: Pharmacokinetic Profile

ParameterValue
Oral Bioavailability31.8%
Clearance (mL/h/kg)82.7 ± 1.97

Safety assessments in animal models have shown no acute toxicity at high doses (up to 2000 mg/kg), which supports further development as a therapeutic agent.

Properties

IUPAC Name

3-propan-2-ylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)6(8)3-7-4-6;/h5,7-8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMCUWMTTJAAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848192-94-9
Record name 3-Azetidinol, 3-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848192-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(propan-2-yl)azetidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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